

The Pyridazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Amino-4-bromo-6-chloropyridazine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its high dipole moment, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems, have established it as a privileged scaffold in the design and development of novel therapeutic agents.[4][5][6] This technical guide provides a comprehensive overview of the role of the pyridazine core in medicinal chemistry, detailing its synthesis, diverse pharmacological applications, and the underlying mechanisms of action.

Physicochemical Properties and Synthetic Strategies

The pyridazine ring's distinct electronic distribution, arising from the presence of two adjacent nitrogen atoms, imparts it with specific properties that are advantageous in drug design. These include increased polarity and water solubility compared to its carbocyclic analog, benzene, which can lead to improved pharmacokinetic profiles.[5][7] The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[4]

A variety of synthetic strategies have been developed to access the pyridazine core and its derivatives. A common and versatile method involves the condensation of 1,4-dicarbonyl

compounds or their equivalents with hydrazine or its derivatives.^[8] Other notable methods include aza-Diels-Alder reactions and multicomponent reactions, which offer efficient and modular approaches to constructing this heterocyclic system.^[3]

Diverse Pharmacological Activities

Pyridazine and its derivatives exhibit a remarkably broad spectrum of biological activities, underscoring their therapeutic potential across various disease areas.^{[1][2][3][9][10]}

Anti-inflammatory and Analgesic Properties

A significant number of pyridazine-containing compounds have demonstrated potent anti-inflammatory and analgesic effects.^{[1][3][10]} For instance, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and their propanamide analogs have shown significant analgesic activity in preclinical models, with some compounds being more potent than aspirin.^{[6][10]} These compounds often exert their effects by inhibiting key inflammatory mediators.^{[7][11]}

Anticancer Activity

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer.^{[12][13][14][15][16]} Pyrimido-pyridazine derivatives, for example, have shown significant antitumor activity against breast cancer cell lines by inducing apoptosis and arresting the cell cycle.^{[4][14][17]} One of the key mechanisms targeted by pyridazine-based inhibitors is the metabolic enzyme Glutaminase 1 (GLS1), which is crucial for the survival and proliferation of many cancer cells.^{[12][18][19][20]}

Acetylcholinesterase (AChE) Inhibition

Derivatives of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.^{[1][21][22]} Structural modifications of this pyridazine core have led to the development of highly potent and selective AChE inhibitors.^{[1][21]}

Other Therapeutic Areas

Beyond these key areas, pyridazine derivatives have shown promise as cardiovascular agents, antimicrobials, anticonvulsants, and antihypertensives.^{[1][2][3][9]} The versatility of the

pyridazine core allows for fine-tuning of its pharmacological properties through targeted chemical modifications.

Quantitative Data Summary

The following tables summarize the biological activity of representative pyridazine derivatives.

Table 1: Anti-inflammatory and Analgesic Activity of Pyridazinone Derivatives[6][10]

Compound	Structure	Analgesic Activity (% Inhibition of Writhing)a
7b	2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-N-phenylacetamide	> Aspirin
7c	N-(4-chlorophenyl)-2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetamide	> Aspirin
7e	N-(4-methoxyphenyl)-2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetamide	> Aspirin
Aspirin	-	100 mg/kg dose

a p-Benzoquinone-induced writhing test in mice.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyridazine Derivatives[1][21][22]

Compound	Structure	Electric Eel AChE IC50 (nM)	Human AChE IC50 (nM)	Human BuChE/AChE Selectivity Ratio
1	3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine	120	-	-
4c	3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine	21	39	24
4g	3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6,7-dihydro-5H-cyclopenta[d]pyridazine	10	-	-
Tacrine	-	-	-	<1

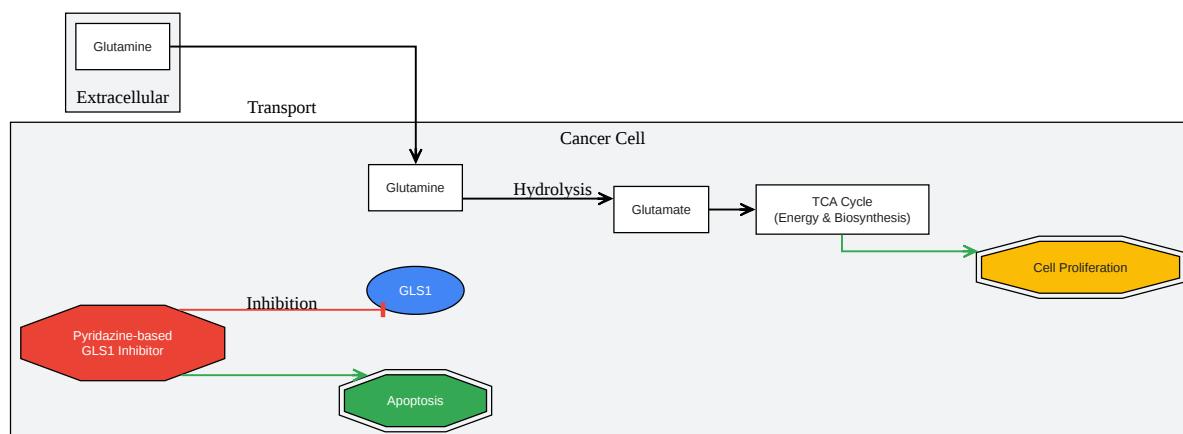
Table 3: Anticancer Activity of Pyrimido-pyridazine Derivatives against MDA-MB-231 Breast Cancer Cells[4][14][17]

Compound	Structure	IC50 (μM)
2b	N-(4-chlorophenyl)-4-((4-methoxyphenyl)amino)pyrimido[4,5-d]pyridazin-5(6H)-one	Significant antitumor activity

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pyridazine-Based GLS1 Inhibitors

Pyridazine-based compounds have been developed as allosteric inhibitors of Glutaminase 1 (GLS1).^[18] GLS1 is a key enzyme in the metabolic pathway of glutaminolysis, which is often upregulated in cancer cells to meet their high demand for nitrogen and carbon.^{[19][20]} By inhibiting GLS1, these compounds disrupt cancer cell metabolism, leading to reduced proliferation and apoptosis.^{[18][19]}

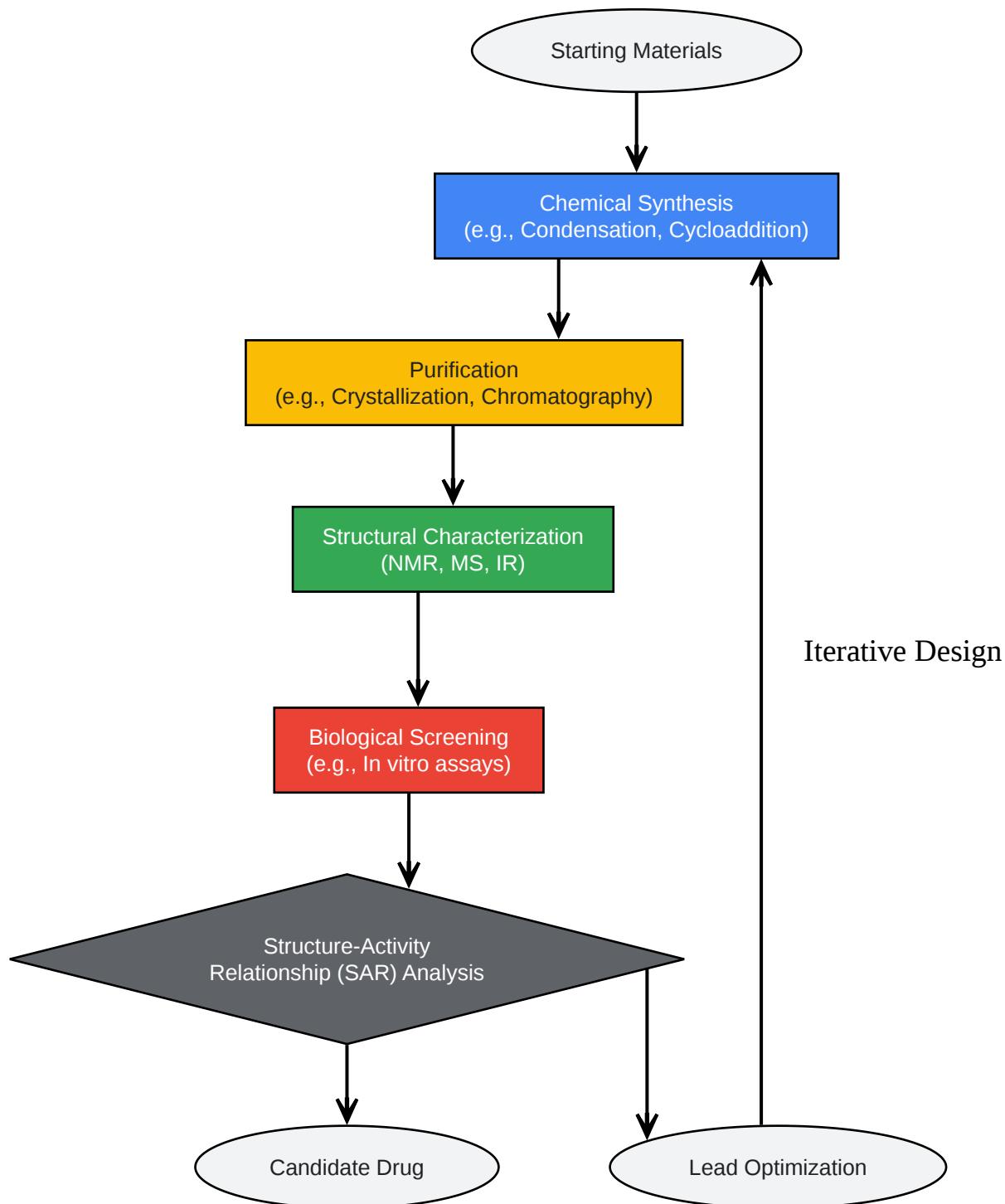


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Caption: Signaling pathway of pyridazine-based GLS1 inhibitors in cancer cells.

General Experimental Workflow for Synthesis and Screening

The development of novel pyridazine-based therapeutic agents typically follows a structured workflow encompassing chemical synthesis, purification, structural characterization, and biological evaluation.



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Caption: General experimental workflow for pyridazine drug discovery.

Experimental Protocols

Synthesis of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides[10]

A mixture of 6-oxo-3,5-diphenyl-3,6-dihydropyridazine (0.01 mol) and ethyl chloroacetate (0.01 mol) in anhydrous acetone (50 mL) containing anhydrous potassium carbonate (0.02 mol) was refluxed for 24 hours. The reaction mixture was then cooled and filtered. The solvent was evaporated under reduced pressure, and the resulting solid was crystallized from ethanol to yield ethyl (6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetate. This ester (0.01 mol) was then heated with the appropriate amine (0.01 mol) in ethanol (30 mL) on a water bath for 6 hours. The solid that separated upon cooling was filtered and recrystallized from a suitable solvent to afford the final acetamide derivatives.

p-Benzoquinone-Induced Writhing Test[6][10]

Male Swiss albino mice (20-25 g) were divided into groups of six. The control group received the vehicle (0.5% carboxymethyl cellulose), the standard group received aspirin (100 mg/kg, i.p.), and the test groups received the synthesized compounds (100 mg/kg, i.p.). Thirty minutes after treatment, the mice were injected intraperitoneally with p-benzoquinone (0.02% in distilled water, 0.1 mL/10 g). The number of writhes (a specific stretching posture) was counted for 15 minutes, starting 5 minutes after the p-benzoquinone injection. The percentage of protection was calculated as: ((Control mean - Treated mean) / Control mean) * 100.

Synthesis of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives[1][21]

A solution of 3-chloro-6-phenylpyridazine (1 mmol) and 2-(1-benzylpiperidin-4-yl)ethanamine (1.2 mmol) in N,N-dimethylformamide (5 mL) was heated at 120 °C for 16 hours. After cooling to room temperature, the reaction mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Acetylcholinesterase Inhibition Assay (Ellman's Method) [2][9][11][23]

The assay was performed in a 96-well microplate. To each well, 25 μ L of 15 mM acetylthiocholine iodide (ATCI) in water, 125 μ L of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in buffer (pH 8.0), and 50 μ L of buffer were added. Then, 25 μ L of the test compound solution (dissolved in buffer containing not more than 10% DMSO) was added. The absorbance was measured at 412 nm every 13 seconds for 65 seconds. Then, 25 μ L of 0.22 U/mL of acetylcholinesterase from electric eel was added, and the absorbance was measured again at 412 nm every 13 seconds for 104 seconds. The rates of reaction were calculated, and the percentage of inhibition was determined by comparing the rates of the sample to a blank containing no inhibitor. IC₅₀ values were determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Synthesis of Pyrimido-pyridazine Derivatives[4][14][17]

A mixture of the appropriate 3-amino-6-chloropyridazine (1 mmol), the corresponding aniline (1.2 mmol), and copper(II) acetate (0.1 mmol) in dimethyl sulfoxide (5 mL) was heated at 140 °C under a nitrogen atmosphere for 12 hours. The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield the desired pyrimido-pyridazine derivative.

In Vitro Anticancer Activity (MTT Assay)[12][24][25][26] [27]

Cancer cells (e.g., MDA-MB-231) were seeded in 96-well plates at a density of 5×10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the synthesized pyridazine compounds for 48 hours. After the treatment period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C. The medium was then removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curve.

Conclusion

The pyridazine core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties and the accessibility of diverse synthetic routes have enabled the development of a wide range of biologically active molecules. The extensive pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects, highlight the immense therapeutic potential of pyridazine-containing compounds. Future research in this area will undoubtedly lead to the discovery of new and improved drugs for a variety of human diseases.

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